N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound characterized by a benzoimidazole core linked to a phenyl group substituted with a 5,6-dihydro-1,4-dioxine carboxamide moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPTXCJDNMAPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of an acid chloride with potassium thiocyanate, followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine . This one-pot, three-step procedure is efficient and yields the desired product with high purity. The reaction conditions often include the use of solvents like pyridine and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, including N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of synthesized benzimidazole derivatives against several strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM for certain derivatives, indicating significant antimicrobial potential .
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| N1 | 1.27 | S. aureus |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For instance, compounds with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) were identified, highlighting their potential as more effective anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Antitubercular Activity
The compound has also been explored for its antitubercular properties. Research indicates that some derivatives exhibit significant activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis.
Case Study: Antitubercular Evaluation
A series of benzimidazole derivatives were tested for their antitubercular activity in vitro and subsequently in vivo using mouse models. The results showed that specific compounds inhibited vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, suggesting a mechanism of action that could be further exploited for therapeutic development .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting the activity of enzymes like topoisomerases, which are essential for DNA replication and repair . This interaction can lead to the inhibition of cancer cell proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzoimidazole-phenyl backbone with several analogs but differs in its substituents. Key comparisons include:
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) :
- Structure : Contains a formamidine (-CH=N-) linker and a 4-chlorophenyl group instead of the carboxamide-dioxine moiety.
- Impact : The chlorine atom enhances lipophilicity, while the formamidine group may influence hydrogen-bonding interactions.
- N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine : Structure: Features a sulfonylacetamidine group and lacks the dioxane ring.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dioxine ring and carboxamide group further enhances its potential as a therapeutic agent. The molecular formula is , with a molecular weight of approximately 336.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzimidazole scaffold followed by the introduction of the dioxine and carboxamide functionalities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzimidazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 0.64 | |
| Compound B | KMS-12 BM (Multiple Myeloma) | 0.64 | |
| Compound C | SNU16 (Gastric Cancer) | 0.77 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it may inhibit key enzymes or pathways that are crucial for cell proliferation and survival.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various benzimidazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the substituents on the benzimidazole ring significantly influenced the biological activity of this compound. Substituents that enhanced electron density at specific positions were found to increase potency against cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and what are their critical optimization parameters?
- Methodological Answer : A widely used approach involves condensation reactions between benzimidazole precursors and carboxamide derivatives. For example, polyphosphoric acid (PPA) is often employed as a catalyst to facilitate the formation of the benzimidazole core. Key steps include:
- Mixing stoichiometric amounts of benzene-1,2-diamine and p-aminobenzoic acid in PPA to form a stirrable paste .
- Extraction with ethyl acetate, followed by neutralization with sodium bicarbonate and brine to isolate intermediates.
- Final coupling with 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives under reflux conditions.
- Optimization Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 5–15% PPA) significantly impact yield and purity .
Q. How are structural and purity confirmations performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzimidazole and dioxine moieties. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm, while dioxine protons resonate at δ 4.2–4.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (e.g., ~380–400 g/mol).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use Gram-negative (P. aeruginosa) and Gram-positive bacterial strains in agar diffusion assays. Measure inhibition zones at concentrations of 50–100 µg/mL .
- Cytotoxicity Testing : Employ the MTT assay on human fibroblast cells (e.g., NIH/3T3) to determine IC values. A typical protocol involves 24–48 h exposure and spectrophotometric measurement at 570 nm .
Advanced Research Questions
Q. How can computational docking studies predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Software : Use AutoDock4 to model ligand-receptor interactions, incorporating receptor flexibility (e.g., side-chain rotations in active sites) .
- Grid Setup : Define a 60 × 60 × 60 Å grid centered on the target’s active site (e.g., bacterial DNA gyrase).
- Docking Parameters : Run 100 Lamarckian genetic algorithm trials with a population size of 150. Analyze binding energies (ΔG < −7 kcal/mol) and hydrogen-bonding patterns (e.g., benzimidazole NH with Asp73 of E. coli topoisomerase IV) .
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence bioactivity and synthetic feasibility?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) on the benzimidazole ring enhance antimicrobial activity but may reduce solubility. For example, nitro-substituted derivatives show 2–3× higher activity against S. aureus compared to methyl derivatives .
- Synthetic Challenges : Bulky substituents (e.g., tosyl groups) require prolonged reaction times (18–24 h) and higher catalyst loadings (e.g., 10 mol% CuI in click chemistry) .
Q. How should researchers address contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N vs. air). For example, moisture-sensitive steps may yield 20–30% lower outputs if not controlled .
- Bioassay Standardization : Normalize cell lines (e.g., ATCC-certified strains) and assay conditions (e.g., incubation temperature ±1°C). Discrepancies in MIC values often arise from variations in inoculum size (10 vs. 10 CFU/mL) .
Q. What advanced characterization techniques resolve ambiguities in regiochemistry or stereochemistry?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton coupling (e.g., NOE interactions between dioxine and benzimidazole protons) .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers (if present) using single-crystal diffraction. For example, the dioxine ring’s chair conformation can be confirmed via C–C bond angles (109.5°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
